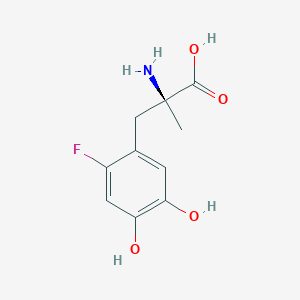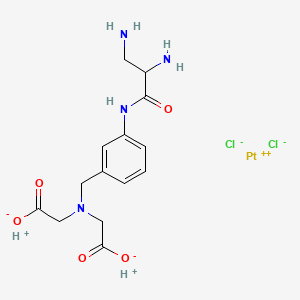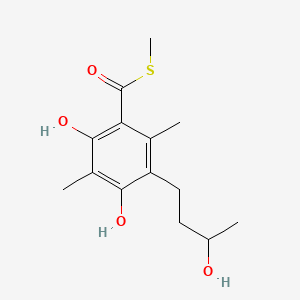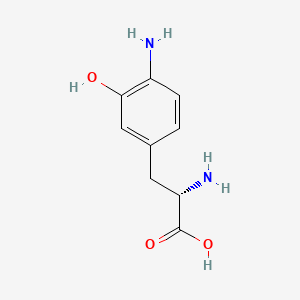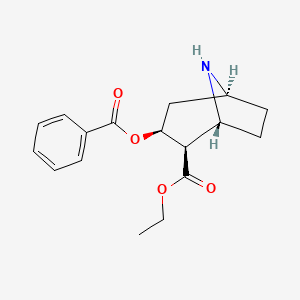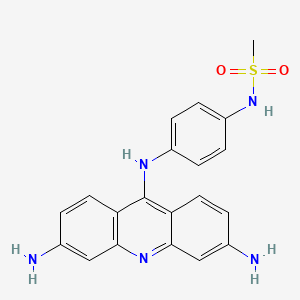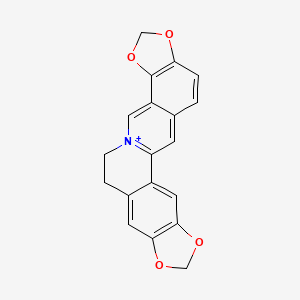
コプチシン
概要
説明
Synthesis Analysis
The synthesis of coptisine involves complex chemical reactions aimed at constructing its isoquinoline framework. Recent studies have focused on the development of efficient synthetic routes that can provide coptisine in a more accessible manner. One approach involves the use of ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry to determine the alkaloid content in beagle plasma after oral administration of Coptis rhizoma extracts, which include coptisine among other alkaloids (Ren et al., 2019). This method showcases the intricate process of isolating and analyzing coptisine, highlighting its importance in pharmacokinetic studies.
科学的研究の応用
がん治療
コプチシンは、さまざまな癌細胞株に対する潜在的な治療候補として有望であることが示されている。 胃癌細胞株の生存率と増殖を用量依存的に有意に阻害することが観察されており、顕著な有効性が認められている {svg_1}. さらに、コプチシンは、大腸癌に関与する特定のタンパク質をダウンレギュレートすることにより、腫瘍の増殖と進行を抑制することが報告されている {svg_2}. シスプラチンなどの他の化学療法薬との併用でも、相乗効果が示されている {svg_3}.
代謝性疾患
研究によると、コプチシンは代謝性疾患に対して保護効果がある可能性がある。 例えば、コプチシンはアラキドン酸代謝を調節することが判明しており、これは神経保護と神経炎症に関連し、脳虚血による損傷から保護する {svg_4}. これは、コプチシンが脳卒中やその他の中枢神経系疾患の治療に潜在的な役割を果たす可能性を示唆している。
抗炎症治療
コプチシンの抗炎症作用は、炎症経路の調節を通じて検証されている。 コプチシンは、炎症性サイトカインの産生を抑制し、炎症に重要な役割を果たすNF-κB経路を調節することが示されている {svg_5}. これらの知見は、コプチシンを脳虚血を含む炎症性疾患、そしておそらく関節炎などの他の疾患の治療に用いることを支持する {svg_6}.
消化器疾患
コプチシンの治療の可能性は消化器疾患にも及ぶ。 研究では、コプチシンが優れた抗大腸炎効果を持つ新規代謝物に変換することにより、大腸炎の治療に効果があることが強調されている {svg_7}. 消化器系の問題を管理するための伝統医学におけるコプチシンの役割は、これらの科学的知見と一致しており、その潜在的な臨床応用を強化している {svg_8}.
薬物動態と薬物送達
コプチシンの薬物動態を理解することは、治療応用にとって重要である。 コプチシンは主に肝臓で代謝され、消化器系では吸収されにくく、大部分は糞便から排出される {svg_9}. コプチシンは肝毒性がある可能性があるため、そのバイオアベイラビリティと安全性プロファイルを向上させるための研究が進められている {svg_10}.
伝統医学における応用
伝統的に、コプチシンは中国医学でその多様な有益な特性のために数千年もの間使用されてきた。 重症の皮膚病、赤痢、胃腸炎、糖尿病などの治療のための処方箋の重要な成分となっている {svg_11}. 伝統医学におけるその歴史的な使用は、現代の科学研究への応用の基礎を提供している。
作用機序
Target of Action
Coptisine, a bioactive isoquinoline alkaloid derived from Coptis Chinemsis Franch, has been found to interact with several targets. It has shown potential as an anti-cancer agent, particularly against colon cancer cell line HCT-116 . The primary targets of coptisine in colon cancer include ESR1, ALB, AR, CDK2, PARP1, HSP90AB1, IGF1R, CCNE1, and CDC42 .
Mode of Action
Coptisine interacts with its targets, leading to various cellular changes. For instance, it inhibits the survival, migration, and proliferation of colon cancer cells DLD1 and HCT-116 . In addition, coptisine has been found to affect cell wall permeability, thereby inhibiting bacterial growth .
Biochemical Pathways
Coptisine affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway and NLRP3 inflammasome, which are involved in inflammation and immune responses . Moreover, coptisine has been reported to regulate arachidonic acid metabolism, which is associated with neuroprotection and neuroinflammation .
Pharmacokinetics
Coptisine exhibits low oral bioavailability and a short plasma half-life . It is primarily metabolized in the liver and is mostly expelled in the form of its prototype through feces . Despite its poor absorption and low availability, coptisine can cross the blood-brain barrier, accumulating at higher concentrations in different brain regions before being slowly eliminated .
Result of Action
The molecular and cellular effects of coptisine’s action are diverse. It has been found to significantly inhibit the viability and growth of gastric cancer cell lines in a dose-dependent manner . Coptisine also induces apoptosis in colon cancer cells . Furthermore, it has been reported to have anti-inflammatory effects, reducing the levels of pro-inflammatory factors such as TNF-α and NO .
Action Environment
Environmental factors can influence the action, efficacy, and stability of coptisine. For instance, the isolation of bioactive compounds from Coptis Chinensis Franch was carried out using a specific solvent system composed of chloroform, methanol, and water, with an addition of hydrochloric acid and triethylamine . This suggests that the extraction and preparation methods can impact the bioavailability and efficacy of coptisine.
Safety and Hazards
特性
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOBCMEDLZUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-18-4 (chloride) | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10188404 | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3486-66-6 | |
| Record name | Coptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coptisine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The interaction of Coptisine with these targets translates into a variety of beneficial effects:
- Anticancer Activity: By inducing apoptosis in cancer cells, inhibiting cell proliferation and metastasis, and modulating related signaling pathways, Coptisine shows promising anticancer effects against various cancers, including hepatocellular carcinoma, colorectal cancer, and pancreatic cancer. [, , ]
- Anti-inflammatory Effects: The suppression of pro-inflammatory cytokines and pathways like NF-κB and NLRP3 inflammasome contributes to Coptisine’s efficacy against inflammatory conditions such as ulcerative colitis, diabetic nephropathy, psoriasis, and post-infectious irritable bowel syndrome. [, , , , ]
- Antibacterial Activity: By inhibiting urease, a key enzyme for Helicobacter pylori survival, Coptisine effectively combats this bacterium. [, ]
- Anti-diabetic Effects: Coptisine demonstrates an ability to improve glucose tolerance and alleviate diabetic complications, such as diabetic nephropathy and endothelial dysfunction. [, ]
- Neuroprotective Activity: Coptisine exhibits neuroprotective effects, potentially by downregulating TXNIP gene expression and enhancing the thioredoxin defense system against oxidative stress. []
A: Coptisine has the molecular formula C19H14NO4+ and a molecular weight of 320.32 g/mol. []
A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and HRESIMS, have been used to confirm the structure of Coptisine and its derivatives. [, , ]
A: Yes, computational methods have been utilized for:* Molecular Docking: To predict binding affinities and interactions of Coptisine and its derivatives with target proteins, such as urease and proteins from pathogenic fungi and viruses. []* Molecular Dynamics Simulations: To evaluate the stability and dynamic behavior of Coptisine-target complexes in simulated physiological environments. []* QSAR Modeling: To explore the relationship between the structure of Coptisine derivatives and their biological activities, aiding in the design of novel derivatives with improved efficacy. []
A:
Dihydrocoptisines: These derivatives exhibit significantly higher anti-ulcerative colitis activity compared to quaternary coptisines or tetrahydrocoptisines. The position of substituents on the dihydrocoptisine scaffold, such as at the C-8 or C-13 positions, also impacts their efficacy. []* 8-Trifluoromethyldihydrocoptisines: These derivatives demonstrate enhanced structural stability and XBP1 transcriptional activation compared to dihydrocoptisine. []* 8-Alkyl-coptisine:* Increasing the length of the aliphatic chain at the 8-position initially enhances glucose consumption in HepG2 cells, but this effect diminishes with chains exceeding six carbon atoms. []
A:* Absorption: Coptisine demonstrates poor absorption in the gastrointestinal system. [, ]* Distribution: Following oral administration, coptisine is found in various tissues, but at low concentrations. []* Metabolism: The liver appears to be the primary site for Coptisine metabolism. []* Excretion: A significant portion of Coptisine is excreted unchanged in feces. []* Bioavailability: Coptisine exhibits low absolute bioavailability, ranging from 0.52% to 1.87% in rats. []
A: Yes, coptisine can inhibit the metabolism of berberine, another alkaloid often found in the same plants, in human liver microsomes. This interaction might be clinically relevant when Coptisine is used in combination with berberine-containing herbal preparations. []
ANone: A variety of models have been employed, including:
A: Research suggests that nanocarriers and β-cyclodextrin inclusion complexes could be promising approaches to improve the targeted delivery and bioavailability of Coptisine. [, ]
A: Coptisine demonstrates poor solubility in water and most common organic solvents, posing a significant challenge for its formulation and bioavailability. [, , ]
A: Yes, Coptisine has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can influence drug absorption and distribution. []
A: Research indicates that Coptisine can inhibit the metabolism of berberine, suggesting a potential for drug-drug interactions, particularly with herbal preparations containing both alkaloids. []
A: Coptisine, originally isolated from Coptis japonica, has a long history of use in traditional Chinese and Japanese medicine for its various medicinal properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




